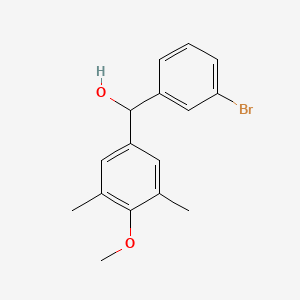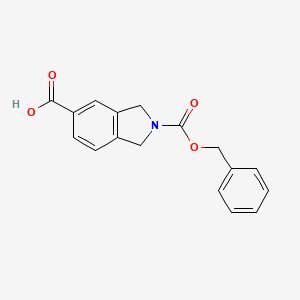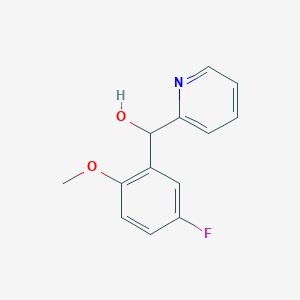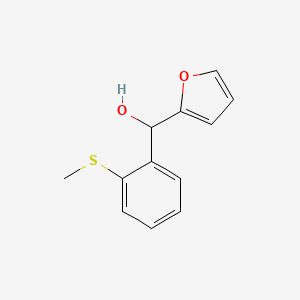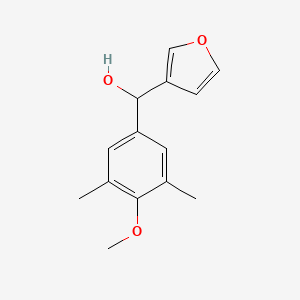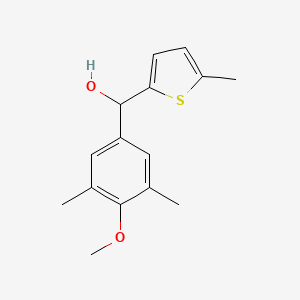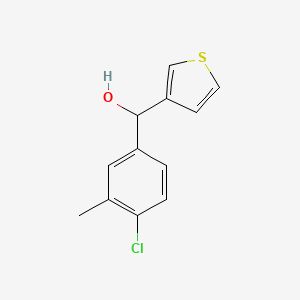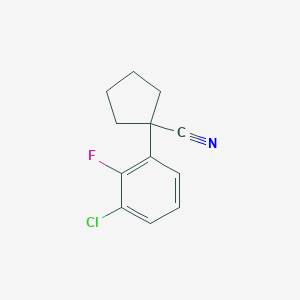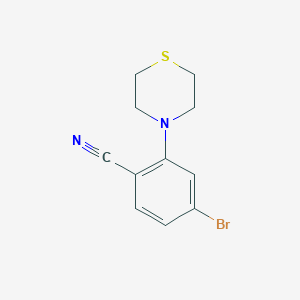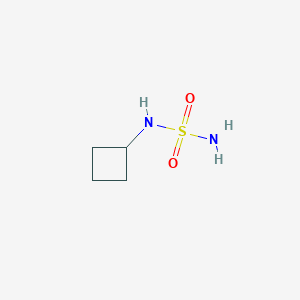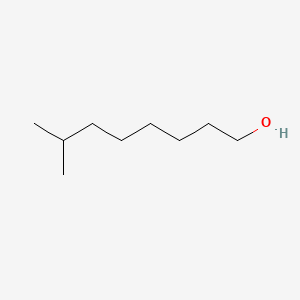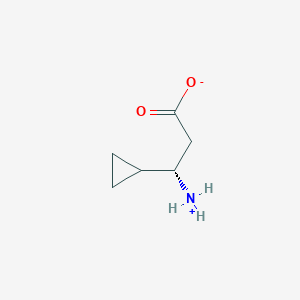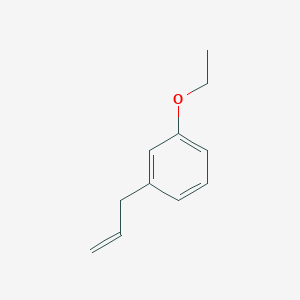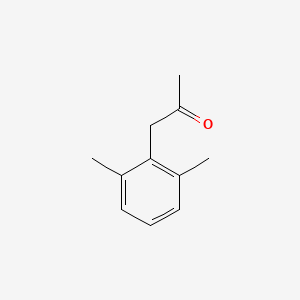
1-(2,6-Dimethylphenyl)propan-2-one
Overview
Description
1-(2,6-Dimethylphenyl)propan-2-one is an organic compound with the molecular formula C11H14O. It is a ketone derivative of 2,6-dimethylphenyl, characterized by the presence of a propan-2-one group attached to the aromatic ring. This compound is of interest due to its applications in various fields, including organic synthesis and medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
1-(2,6-Dimethylphenyl)propan-2-one can be synthesized through several methods. One common approach involves the Friedel-Crafts acylation of 2,6-dimethylbenzene (also known as 2,6-xylene) with propionyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction proceeds as follows:
C8H10+CH3CH2COClAlCl3C11H14O+HCl
Another method involves the oxidation of 1-(2,6-dimethylphenyl)propan-2-ol using an oxidizing agent such as chromic acid or pyridinium chlorochromate (PCC). The reaction conditions typically require an inert atmosphere and controlled temperature to prevent over-oxidation.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. Catalytic methods, such as palladium-catalyzed coupling reactions, can also be employed to streamline the synthesis and reduce the formation of by-products.
Chemical Reactions Analysis
Types of Reactions
1-(2,6-Dimethylphenyl)propan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives using strong oxidizing agents.
Reduction: Reduction of the ketone group can yield the corresponding alcohol, 1-(2,6-dimethylphenyl)propan-2-ol.
Common Reagents and Conditions
Oxidation: Chromic acid, PCC, or potassium permanganate under acidic or basic conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.
Substitution: Halogens (e.g., bromine or chlorine) in the presence of a Lewis acid catalyst.
Major Products
Oxidation: 2,6-dimethylbenzoic acid.
Reduction: 1-(2,6-dimethylphenyl)propan-2-ol.
Substitution: Halogenated derivatives of this compound.
Scientific Research Applications
1-(2,6-Dimethylphenyl)propan-2-one has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme-catalyzed reactions and metabolic pathways.
Medicine: It is investigated for its potential therapeutic properties and as a precursor in the synthesis of active pharmaceutical ingredients.
Industry: The compound is utilized in the production of fragrances, flavors, and other fine chemicals.
Mechanism of Action
The mechanism of action of 1-(2,6-dimethylphenyl)propan-2-one depends on its specific application. In organic synthesis, it acts as a building block for more complex molecules. In biological systems, it may interact with enzymes or receptors, influencing metabolic pathways and biochemical processes. The exact molecular targets and pathways involved vary based on the context of its use.
Comparison with Similar Compounds
Similar Compounds
1-(2,4-Dimethylphenyl)propan-2-one: Similar structure but with different substitution pattern on the aromatic ring.
1-(3,5-Dimethylphenyl)propan-2-one: Another isomer with methyl groups at different positions.
1-(2,6-Dimethylphenyl)ethanone: Lacks the additional carbon in the side chain.
Uniqueness
1-(2,6-Dimethylphenyl)propan-2-one is unique due to its specific substitution pattern, which influences its reactivity and physical properties. The presence of two methyl groups on the aromatic ring provides steric hindrance, affecting the compound’s behavior in chemical reactions and its interactions with biological targets.
Properties
IUPAC Name |
1-(2,6-dimethylphenyl)propan-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O/c1-8-5-4-6-9(2)11(8)7-10(3)12/h4-6H,7H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOHMASPUPRXIGJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)CC(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details







Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![(E)-3-[4-[3-(dimethylazaniumyl)propoxy]phenyl]prop-2-enoate](/img/structure/B7976939.png)
